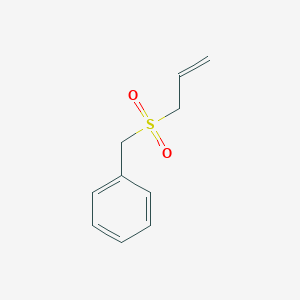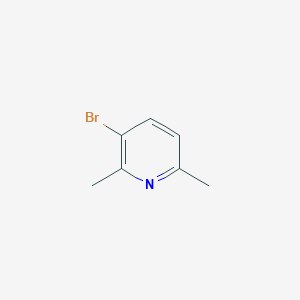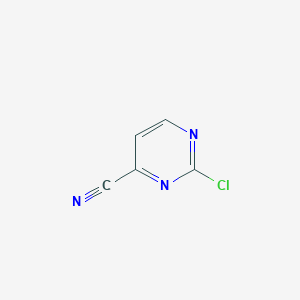![molecular formula C13H13NO2S B181010 4-{[(3-甲基-2-噻吩基)甲基]氨基}苯甲酸 CAS No. 869950-51-6](/img/structure/B181010.png)
4-{[(3-甲基-2-噻吩基)甲基]氨基}苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety substituted with an amino group linked to a 3-methyl-2-thienylmethyl group
科学研究应用
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected can vary depending on the compound’s specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Compounds with similar structures have been shown to undergo reactions at the benzylic position, which can be either SN1 or SN2 .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at temperatures between 28°C to maintain its stability .
Metabolic Pathways
Compounds with similar structures have been shown to participate in various metabolic reactions .
Transport and Distribution
It is known that similar compounds can cause skin and eye irritation, suggesting that they can penetrate biological membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the following steps:
Formation of 3-Methyl-2-thienylmethylamine: This intermediate can be synthesized by the reaction of 3-methylthiophene with formaldehyde and ammonia.
Coupling Reaction: The 3-methyl-2-thienylmethylamine is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated derivatives or sulfonated products.
相似化合物的比较
Similar Compounds
- 4-{[(2-Methyl-2-thienyl)methyl]amino}benzoic acid
- 4-{[(3-Methyl-1-thienyl)methyl]amino}benzoic acid
- 4-{[(3-Methyl-2-furyl)methyl]amino}benzoic acid
Uniqueness
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-[(3-methylthiophen-2-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-17-12(9)8-14-11-4-2-10(3-5-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOPXJDFVBSJES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424585 |
Source


|
| Record name | 4-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869950-51-6 |
Source


|
| Record name | 4-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
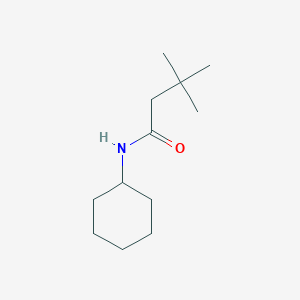

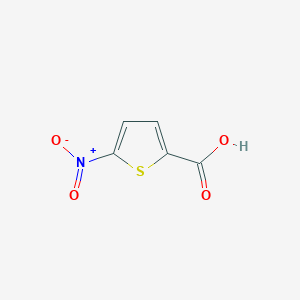

![4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide](/img/structure/B180945.png)
